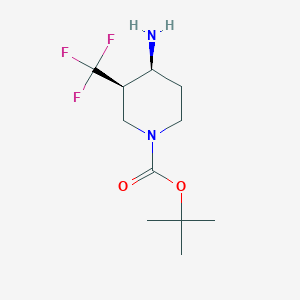
2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride
Vue d'ensemble
Description
2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound features a piperidine ring attached to an isoindoline-1,3-dione core, which is further functionalized with a hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride typically involves the reaction of phthalic anhydride with piperidine derivatives. One common method includes the condensation of phthalic anhydride with piperidine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a ligand for cereblon, a protein involved in the ubiquitin-proteasome pathway. This interaction can lead to the degradation of target proteins, thereby modulating various cellular processes . The compound’s effects are mediated through its binding to specific receptors or enzymes, influencing signaling pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Shares the isoindoline-1,3-dione core and is known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: Another derivative with similar structural features, used in the treatment of multiple myeloma.
Pomalidomide: Similar to thalidomide and lenalidomide, with enhanced potency and different therapeutic applications.
Uniqueness
2-(Piperidin-4-yloxy)isoindoline-1,3-dione hydrochloride is unique due to its specific functionalization with a piperidine ring and hydrochloride group. This structural modification can influence its pharmacokinetic properties, such as solubility and bioavailability, making it distinct from other isoindoline derivatives .
Propriétés
IUPAC Name |
2-piperidin-4-yloxyisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c16-12-10-3-1-2-4-11(10)13(17)15(12)18-9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVWJBLRSKOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1ON2C(=O)C3=CC=CC=C3C2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[4-Fluoro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione](/img/structure/B8240075.png)
![6-(azetidine-1-carbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B8240081.png)
![5-[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-2-methyl-phenol](/img/structure/B8240088.png)





![3,3-Difluoro-6-azabicyclo[3.1.1]heptane](/img/structure/B8240137.png)
![(1R,3'R)-3'-methylspiro[indene-1,4'-piperidine]](/img/structure/B8240144.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B8240174.png)
![(2R,3R,4S,5R)-2-(6-chloro-4-spiro[1,2-dihydroindene-3,3'-azetidine]-1'-ylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B8240180.png)
![[(3aR,4R,6R,6aR)-4-[6-(benzylamino)-2-chloropurin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8240190.png)
